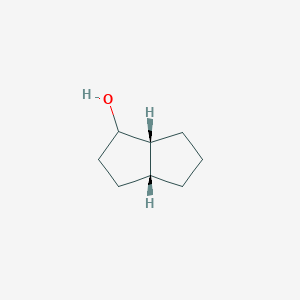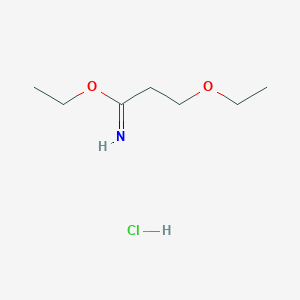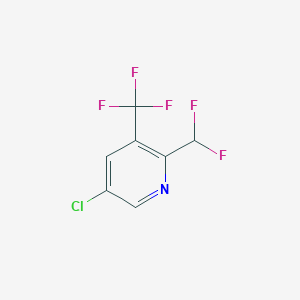
5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine: is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of chloro, difluoromethyl, and trifluoromethyl groups attached to the pyridine ring, making it a highly fluorinated derivative. The presence of these fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of radical trifluoromethylation, where a trifluoromethyl group is introduced into the pyridine ring through radical intermediates . This process often requires specific reagents and catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure the purity and yield of the final product. The exact methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Radical Reactions: The presence of fluorine atoms makes it suitable for radical reactions, such as radical trifluoromethylation.
Common Reagents and Conditions:
Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine is used as a building block for synthesizing more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s fluorinated groups can enhance the biological activity and stability of pharmaceuticals. It is often used in the design of drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing .
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects. The exact molecular pathways involved can vary based on the specific drug design and intended use.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-(trifluoromethyl)pyrazine
- 5-Chloro-2-(difluoromethyl)pyridine
Comparison: Compared to similar compounds, 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the pyridine ring. This combination of fluorinated groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Propriétés
Formule moléculaire |
C7H3ClF5N |
|---|---|
Poids moléculaire |
231.55 g/mol |
Nom IUPAC |
5-chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3ClF5N/c8-3-1-4(7(11,12)13)5(6(9)10)14-2-3/h1-2,6H |
Clé InChI |
WAEOPPWHLHTJDN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)(F)F)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



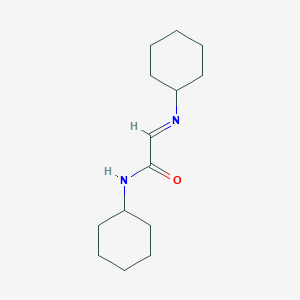



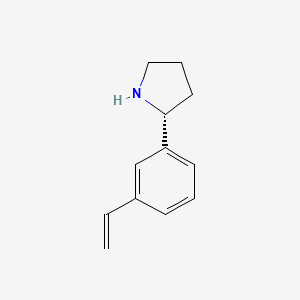
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)



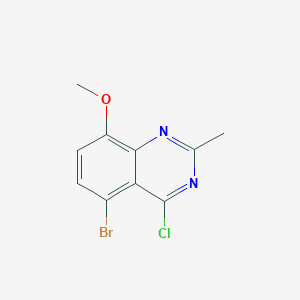
![1-(3,4,6,7-Tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974553.png)
